molecular formula C20H46O6Si2 B1592849 1,8-Bis(triethoxysilyl)octane CAS No. 52217-60-4

1,8-Bis(triethoxysilyl)octane

Cat. No.: B1592849
CAS No.: 52217-60-4
M. Wt: 438.7 g/mol
InChI Key: OSAJVUUALHWJEM-UHFFFAOYSA-N
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Description

1,8-Bis(triethoxysilyl)octane is an organosilicon compound with the molecular formula C20H46O6Si2 . It is commonly used as a silane coupling agent, a surface modifier, a crosslinking agent, and an adhesive in various applications.


Synthesis Analysis

The synthesis of this compound can be achieved through a substitution reaction involving 1,8-dichlorooctane and triethoxysilane . The product is then purified and crystallized to obtain the final product .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 73 bonds, including 27 non-H bonds and 21 rotatable bonds .


Chemical Reactions Analysis

As a chemical reagent, this compound is used for coupling reactions in organic synthesis . It reacts slowly with moisture/water .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 438.76 g/mol . It has a boiling point of 172-175°C at 0.75 mmHg , a density of 0.926 g/mL , and a refractive index of 1.4240 at 20°C .

Scientific Research Applications

Sol-Gel Processes and Network Formation

1,8-Bis(triethoxysilyl)octane (TES-Oct) has been studied in sol-gel processes, specifically in the formation of bridged polysilsesquioxanes catalyzed by polyoxometalates. The dynamic light scattering studies on this process have revealed insights into the network formation and the behavior of the material in different stages of the sol-gel process (Aoki et al., 2003).

Polymerization and Complex Formation

TES-Oct has been explored for its potential in forming complexes with other substances. For example, its derivatives have shown the ability to act as polydentate ligands, forming cationic mono- and binuclear complexes with copper(II). This has implications in the field of coordination chemistry and potentially in the development of new materials (Neklyudov et al., 2020).

Applications in Fuel Cells

The use of bis(trialkoxysilyl)alkanes, including TES-Oct, in developing alternative hybrid electrolytes for proton exchange membrane fuel cells has been a significant area of study. These materials have shown potential in improving electrolyte distribution in catalyst layers, enhancing the utilization of catalysts, and overall performance of the fuel cells (Lin et al., 2011).

Enhancing Proton Conductivity

Research has also focused on the effects of TES-Oct in organic-inorganic hybrid membranes. These studies have explored how different solvents impact the microstructure and proton conductivity of the membranes, providing valuable insights for the development of more efficient energy conversion and storage devices (Sato et al., 2007).

Water Treatment and Pollution Control

TES-Oct has been utilized in the synthesis of cubic mesoporous bridged polysilsesquioxane (BPS) copolymers, which show promise in removing organic pollutants from water. This indicates its potential application in environmental protection and wastewater treatment (Lin et al., 2014).

Gas Permeation and Microporous Structures

Organosilica membranes incorporating TES-Oct have been investigated for their gas permeation properties. This research is crucial for the development of molecular sieving membranes with high permeability and selectivity, which are important in various industrial applications (Kanezashi et al., 2017).

Properties

IUPAC Name

triethoxy(8-triethoxysilyloctyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H46O6Si2/c1-7-21-27(22-8-2,23-9-3)19-17-15-13-14-16-18-20-28(24-10-4,25-11-5)26-12-6/h7-20H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAJVUUALHWJEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCCCCCC[Si](OCC)(OCC)OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H46O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

503065-10-9
Record name 1,8-Bis(triethoxysilyl)octane homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503065-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30626459
Record name 4,4,13,13-Tetraethoxy-3,14-dioxa-4,13-disilahexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52217-60-4
Record name 1,8-Bis(triethoxysilyl)octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52217-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,13,13-Tetraethoxy-3,14-dioxa-4,13-disilahexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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